Cas no 714251-55-5 ((3-Ethoxy-4-methoxyphenyl)acetic acid)

(3-Ethoxy-4-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by its ethoxy and methoxy functional groups at the 3- and 4-positions of the phenyl ring, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its structural features enhance reactivity and selectivity in coupling reactions, esterifications, and other transformations. The presence of both electron-donating groups influences its electronic properties, making it useful in designing bioactive molecules. High purity grades are available for research and industrial applications, ensuring consistent performance in synthetic workflows. Proper handling and storage under inert conditions are recommended to maintain stability.
(3-Ethoxy-4-methoxyphenyl)acetic acid structure
714251-55-5 structure
Product Name:(3-Ethoxy-4-methoxyphenyl)acetic acid
CAS No:714251-55-5
MF:C11H14O4
MW:210.226463794708
CID:558101
PubChem ID:7144569
Update Time:2025-06-22

(3-Ethoxy-4-methoxyphenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid,3-ethoxy-4-methoxy-
    • Acetic acid, (3-ethoxy-4-methoxyphenyl)- (5CI)
    • (3-Aethoxy-4-methoxy-phenyl)-acetonitril
    • (3-Aethoxy-4-methoxy-phenyl)-essigsaeure
    • (3-ethoxy-4-methoxy-phenyl)-acetic acid
    • (3-ethoxy-4-methoxy-phenyl)-acetonitrile
    • (4-Methoxy-3-aethoxy-phenyl)-essigsaeue-nitril
    • 3-ethoxy-4-methoxybenzyl cyanide
    • Benzeneacetonitrile,3-ethoxy-4-methoxy
    • AKOS000277720
    • CS-0206296
    • (3-ethoxy-4-methoxyphenyl)aceticacid
    • EN300-1849383
    • BB 0249016
    • KNQFGVWUKMDAGO-UHFFFAOYSA-N
    • BS-29440
    • SCHEMBL3327028
    • 714251-55-5
    • MFCD06208113
    • (3-Ethoxy-4-methoxyphenyl)acetic acid, AldrichCPR
    • 2-(3-ethoxy-4-methoxyphenyl)acetic acid
    • (3-ethoxy-4-methoxyphenyl)acetic acid
    • (3-Ethoxy-4-methoxyphenyl)acetic acid
    • Inchi: 1S/C11H14O4/c1-3-15-10-6-8(7-11(12)13)4-5-9(10)14-2/h4-6H,3,7H2,1-2H3,(H,12,13)
    • InChI Key: KNQFGVWUKMDAGO-UHFFFAOYSA-N
    • SMILES: O(CC)C1=C(C=CC(CC(=O)O)=C1)OC

Computed Properties

  • Exact Mass: 210.08900
  • Monoisotopic Mass: 210.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • PSA: 55.76000
  • LogP: 1.72100

(3-Ethoxy-4-methoxyphenyl)acetic acid Pricemore >>

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(3-Ethoxy-4-methoxyphenyl)acetic acid Production Method

Additional information on (3-Ethoxy-4-methoxyphenyl)acetic acid

Recent Advances in the Application of (3-Ethoxy-4-methoxyphenyl)acetic Acid (CAS: 714251-55-5) in Chemical Biology and Pharmaceutical Research

(3-Ethoxy-4-methoxyphenyl)acetic acid (CAS: 714251-55-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This aromatic acetic acid derivative, characterized by its ethoxy and methoxy substituents, has demonstrated versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and as a pharmacophore in novel therapeutic agents.

Structural analysis reveals that the compound's unique electronic properties, conferred by its substituted phenyl ring, contribute to its biological activity. The ethoxy and methoxy groups at positions 3 and 4 respectively create a distinctive electronic environment that influences molecular interactions with biological targets. This characteristic has been exploited in recent drug design efforts, particularly in the development of anti-inflammatory and analgesic compounds.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 714251-55-5 as a building block for the synthesis of novel COX-2 inhibitors. The compound's structural features were found to enhance selective binding to the COX-2 enzyme while minimizing interaction with COX-1, potentially reducing gastrointestinal side effects associated with traditional NSAIDs. The study reported promising in vitro results, with several derivatives showing IC50 values in the nanomolar range.

Another significant application was reported in the field of neurodegenerative disease research. A team at Harvard Medical School incorporated (3-Ethoxy-4-methoxyphenyl)acetic acid into the design of small molecules targeting α-synuclein aggregation. The compound's ability to modulate protein-protein interactions while maintaining good blood-brain barrier permeability made it particularly valuable in this context. Preliminary results suggest potential applications in Parkinson's disease therapeutics.

The compound has also shown promise in antimicrobial research. Recent work published in Bioorganic & Medicinal Chemistry Letters demonstrated its effectiveness as a scaffold for developing novel antifungal agents. Structural modifications of the acetic acid moiety yielded derivatives with potent activity against Candida species, including drug-resistant strains. The researchers attributed this activity to the compound's ability to disrupt fungal cell wall biosynthesis.

From a synthetic chemistry perspective, 714251-55-5 has proven valuable due to its reactivity at multiple sites. The carboxylic acid group allows for easy derivatization through esterification or amide formation, while the aromatic ring can undergo various electrophilic substitution reactions. This versatility has made it a popular choice for combinatorial chemistry approaches in drug discovery programs.

Recent advances in analytical techniques have facilitated better characterization of this compound and its derivatives. Ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) methods have been developed specifically for the analysis of (3-Ethoxy-4-methoxyphenyl)acetic acid and its metabolites, enabling more precise pharmacokinetic studies. These methodological improvements are expected to accelerate the compound's transition from research to clinical applications.

Despite these promising developments, challenges remain in the optimization of drug-like properties. Current research efforts are focused on improving the metabolic stability and oral bioavailability of derivatives while maintaining their biological activity. Several pharmaceutical companies have included this compound in their screening libraries, recognizing its potential as a privileged structure in medicinal chemistry.

Looking forward, the unique properties of (3-Ethoxy-4-methoxyphenyl)acetic acid position it as an important tool in chemical biology and a valuable scaffold in drug discovery. Ongoing research is exploring its applications in additional therapeutic areas, including oncology and metabolic disorders. As synthetic methodologies continue to advance and our understanding of its structure-activity relationships deepens, this compound is likely to play an increasingly significant role in pharmaceutical development.

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